Biochemical Potency of MELK-T1 Versus NVS-MELK8a and HTH-01-091 in Z'-LYTE Assay
MELK-T1 exhibits an IC50 of 13.5 nM against MELK in the Z'-LYTE kinase assay at apparent Km ATP concentration, a value comparable to the structurally related inhibitor NVS-MELK8a (IC50 11.9 nM) and within 3 nM of the selective probe HTH-01-091 (IC50 10.5 nM) [1]. This places MELK-T1 in the same high-potency tier as leading selective MELK inhibitors, confirming its suitability as an alternative chemical probe in enzymatic studies [1].
| Evidence Dimension | Biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 13.5 nM |
| Comparator Or Baseline | NVS-MELK8a: 11.9 nM; HTH-01-091: 10.5 nM |
| Quantified Difference | MELK-T1 vs NVS-MELK8a: +1.6 nM; vs HTH-01-091: +3.0 nM |
| Conditions | Z'-LYTE assay at [ATP]=apparent Km, Life Technologies protocol |
Why This Matters
Procurement of MELK-T1 provides equivalent target engagement potency to the most selective MELK probes available, enabling interchangeability in enzymatic assays without compromising sensitivity.
- [1] Huang HT, Dobrovolsky D, Paulk J, Yang G, Weisberg EL, Doctor ZM, et al. A selective MELK inhibitor reveals that MELK is not required for basal-like breast cancer cell proliferation. eLife. 2017;6:e26693. Table 1. View Source
